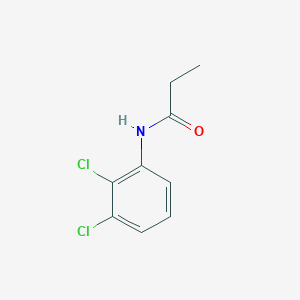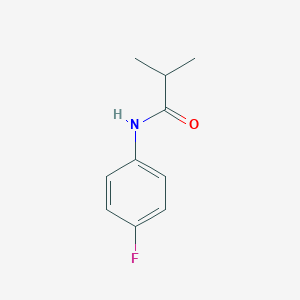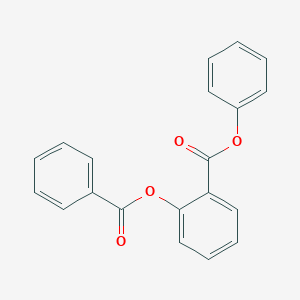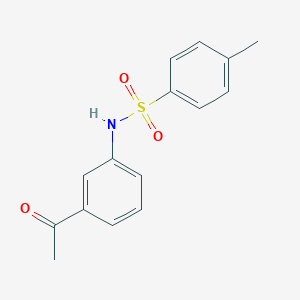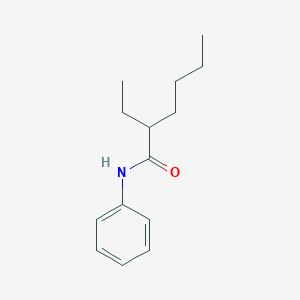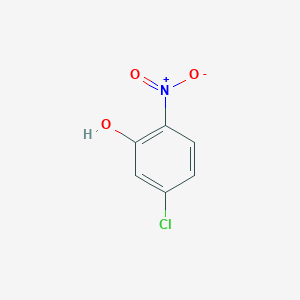
5-Chloro-2-nitrophénol
Vue d'ensemble
Description
5-Chloro-2-nitrophenol is a chlorinated nitroaromatic compound with the molecular formula C6H4ClNO3. It is a yellow to brown solid that is moderately soluble in water. This compound is primarily used in the synthesis of various chemicals and has applications in different fields, including chemistry, biology, and industry .
Applications De Recherche Scientifique
5-Chloro-2-nitrophenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Employed in the production of herbicides, pesticides, and other agrochemicals.
Mécanisme D'action
Target of Action
5-Chloro-2-nitrophenol (5C2NP) is a chlorinated nitroaromatic compound that is primarily targeted by certain bacteria, such as Cupriavidus sp. strain CNP-8 . These bacteria use 5C2NP as their sole carbon and energy sources . The primary targets within these bacteria are specific enzymes, including a NADPH-dependent nitroreductase (MnpA) and an aminohydroquinone dioxygenase (MnpC) .
Mode of Action
The interaction of 5C2NP with its bacterial targets involves enzymatic reactions. MnpA catalyzes the partial reduction of 5C2NP to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This is followed by the action of MnpC, which is likely responsible for the ring-cleavage reaction of 5C2NP degradation .
Biochemical Pathways
The degradation of 5C2NP by bacteria like Cupriavidus sp. strain CNP-8 occurs via partial reductive pathways . The initial step involves the reduction of 5C2NP to 2-chloro-5-hydroxylaminophenol, mediated by the enzyme MnpA . This intermediate compound is then further processed by the enzyme MnpC, leading to the ring-cleavage of the compound .
Pharmacokinetics
The pharmacokinetics of 5C2NP in the context of bacterial degradation is concentration-dependent . The maximum specific degradation rate of 5C2NP by Cupriavidus sp. strain CNP-8 was found to be 21.2 ± 2.3 μM h−1 . .
Result of Action
The result of the action of 5C2NP in the bacterial system is its degradation and removal from the environment. This is beneficial as 5C2NP and its derivatives are persistent environmental pollutants, highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
Action Environment
The action of 5C2NP is influenced by environmental factors. For instance, the degradation of 5C2NP by bacteria occurs optimally under certain conditions, such as specific substrate concentrations . Furthermore, the presence of 5C2NP in the environment is primarily due to anthropogenic activities, including its use in the manufacture of dyes, drugs, pesticides, and other industrial products .
Analyse Biochimique
Biochemical Properties
5-Chloro-2-nitrophenol interacts with various enzymes and proteins. For instance, in the bacterium Cupriavidus sp. strain CNP-8, MnpA, a NADPH-dependent nitroreductase, catalyzes the partial reduction of 5-Chloro-2-nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . This interaction is crucial for the degradation of 5-Chloro-2-nitrophenol .
Cellular Effects
The effects of 5-Chloro-2-nitrophenol on cells are largely dependent on the concentration of the compound. For instance, in Cupriavidus sp. strain CNP-8, the degradation of 5-Chloro-2-nitrophenol was found to be concentration-dependent .
Molecular Mechanism
The molecular mechanism of 5-Chloro-2-nitrophenol involves its interaction with enzymes like MnpA and MnpC in Cupriavidus sp. strain CNP-8. MnpA catalyzes the partial reduction of 5-Chloro-2-nitrophenol to 2-chloro-5-hydroxylaminophenol via 2-chloro-5-nitrosophenol . MnpC, an aminohydroquinone dioxygenase, is likely responsible for the ring-cleavage reaction of 5-Chloro-2-nitrophenol degradation .
Temporal Effects in Laboratory Settings
The degradation of 5-Chloro-2-nitrophenol by Cupriavidus sp. strain CNP-8 was found to be time-dependent . The specific degradation rate was determined to be 21.2 ± 2.3 μM h −1 .
Metabolic Pathways
5-Chloro-2-nitrophenol is involved in various metabolic pathways. In Cupriavidus sp. strain CNP-8, it is degraded via partial reductive pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Chloro-2-nitrophenol can be synthesized through the nitration of 2-chlorophenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 5-chloro-2-nitrophenol involves the use of large-scale nitration reactors where 2-chlorophenol is treated with a nitrating mixture under controlled conditions. The reaction mixture is then neutralized, and the product is isolated through filtration and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Chloro-2-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones and other oxidized derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-nitrophenol
- 4-Chloro-2-nitrophenol
- 2,4-Dichlorophenol
- 2,4-Dinitrophenol
Uniqueness
5-Chloro-2-nitrophenol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other chlorinated nitrophenols, it has distinct chemical properties that make it suitable for specific industrial and research applications .
Propriétés
IUPAC Name |
5-chloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDBQSFPAMTTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060596 | |
| Record name | Phenol, 5-chloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-07-4 | |
| Record name | 5-Chloro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-chloro-2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 5-chloro-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chloro-2-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J75UJ5JGL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 5-Chloro-2-nitrophenol degradation studies?
A1: Research on 5-Chloro-2-nitrophenol degradation primarily focuses on its removal from the environment. As a toxic and bio-resistant compound often found as a byproduct of industrial processes, understanding its degradation pathways is crucial for developing effective remediation strategies. [, ] For instance, advanced oxidation processes utilizing ozone and titanium dioxide photocatalysis are being investigated as potential methods for eliminating 5-Chloro-2-nitrophenol from contaminated water sources. [, ]
Q2: What are the byproducts formed during the degradation of 5-Chloro-2-nitrophenol?
A2: The degradation of 5-Chloro-2-nitrophenol can lead to various byproducts depending on the degradation method. In ozonation processes, 5-Chloro-2-nitrophenol can degrade into products like p-chlorophenol and p-nitrophenol. [] Titanium dioxide photocatalysis under different gas atmospheres can produce chloride, nitrite (III) anions, nitrate (V) anions, and a variety of phenols. [] The specific byproducts and their quantities depend on factors like the presence of oxygen, ozone, or nitrogen.
Q3: How does the structure of 5-Chloro-2-nitrophenol influence its degradation?
A3: The structure of 5-Chloro-2-nitrophenol plays a significant role in its reactivity and degradation pathways. The presence of electron-withdrawing groups like chlorine and the nitro group influences the electron density within the benzene ring, impacting its susceptibility to attack by oxidizing agents. [] For instance, studies have shown that the position of the chlorine atom relative to the nitro group affects the degradation rate during ozonation, with the order of degradation being o-Chloronitrobenzene < m-Chloronitrobenzene < p-Chloronitrobenzene. []
Q4: What analytical techniques are employed to study 5-Chloro-2-nitrophenol and its degradation?
A4: Various analytical techniques are used to investigate 5-Chloro-2-nitrophenol and its degradation products. These include:
- Liquid chromatography-mass spectrometry (LC/MS): This technique is used to identify and quantify 5-Chloro-2-nitrophenol and its degradation intermediates in complex mixtures. []
- Total organic carbon (TOC) analysis: TOC analysis measures the total amount of organic carbon in a sample, allowing researchers to track the mineralization of 5-Chloro-2-nitrophenol during degradation. []
- Ion chromatography: This technique is used to measure the concentration of inorganic anions, such as chloride, nitrite, and nitrate, formed during the degradation process. []
- Electron paramagnetic resonance (EPR) spin trapping: This technique helps identify and quantify reactive oxygen species generated during photocatalytic degradation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
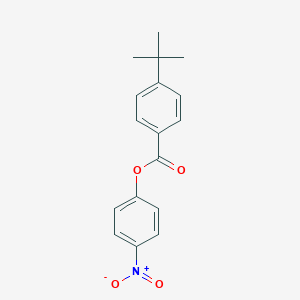
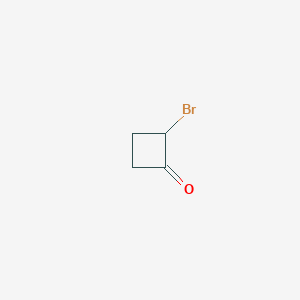
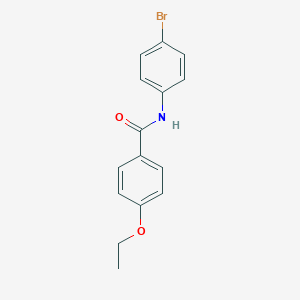
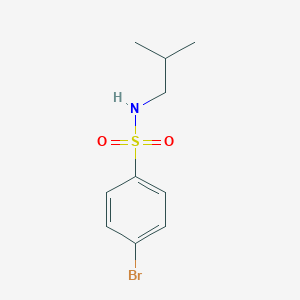

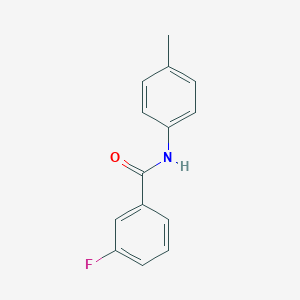
![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)

